Bis(2-methylphenyl)phosphinic acid
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Overview
Description
Bis(2-methylphenyl)phosphinic acid, also known as DIMP, is a chemical compound used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry and biology.
Scientific Research Applications
Bis(2-methylphenyl)phosphinic acid is widely used in scientific research applications due to its unique properties. It is used as a ligand in various catalytic reactions, such as Suzuki coupling reactions and Heck reactions. It is also used in the synthesis of various organic compounds, such as amino acids and peptides. In addition, Bis(2-methylphenyl)phosphinic acid is used as a chiral auxiliary in asymmetric synthesis reactions.
Mechanism Of Action
Bis(2-methylphenyl)phosphinic acid acts as a ligand in various catalytic reactions. It forms a complex with a metal catalyst, which then undergoes a series of reactions to form the desired product. The mechanism of action of Bis(2-methylphenyl)phosphinic acid in asymmetric synthesis reactions is based on the chiral recognition of the ligand by the substrate. This results in the formation of a chiral product.
Biochemical And Physiological Effects
Bis(2-methylphenyl)phosphinic acid has no known biochemical or physiological effects on humans or animals. It is a chemical compound used solely for scientific research purposes.
Advantages And Limitations For Lab Experiments
Bis(2-methylphenyl)phosphinic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile ligand that can be used in various catalytic reactions. However, Bis(2-methylphenyl)phosphinic acid has limitations in terms of its solubility in certain solvents, which can affect its reactivity in some reactions.
Future Directions
There are several future directions for the use of Bis(2-methylphenyl)phosphinic acid in scientific research. One potential direction is the development of new catalytic reactions using Bis(2-methylphenyl)phosphinic acid as a ligand. Another direction is the use of Bis(2-methylphenyl)phosphinic acid in the synthesis of new organic compounds with potential applications in medicine or materials science. Additionally, the use of Bis(2-methylphenyl)phosphinic acid as a chiral auxiliary in asymmetric synthesis reactions could lead to the development of new chiral products with potential applications in the pharmaceutical industry.
Synthesis Methods
Bis(2-methylphenyl)phosphinic acid is synthesized by reacting 2-methylphenylmagnesium bromide with phosphorus trichloride. The resulting compound is then hydrolyzed to obtain Bis(2-methylphenyl)phosphinic acid. This synthesis method has been widely used in various research studies to obtain high-quality and pure Bis(2-methylphenyl)phosphinic acid.
properties
CAS RN |
18593-19-6 |
---|---|
Product Name |
Bis(2-methylphenyl)phosphinic acid |
Molecular Formula |
C14H15O2P |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
bis(2-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-7-3-5-9-13(11)17(15,16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) |
InChI Key |
INPAGYCGPYZPII-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
Canonical SMILES |
CC1=CC=CC=C1P(=O)(C2=CC=CC=C2C)O |
synonyms |
Bis(2-methylphenyl)phosphinic acid |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.